1-(2-Fluoro-4-hydroxyphenyl)propan-2-one

Description

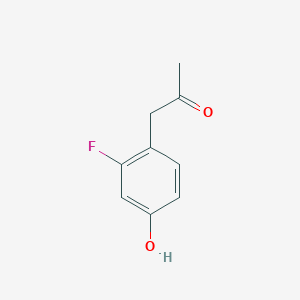

1-(2-Fluoro-4-hydroxyphenyl)propan-2-one is an aromatic hydroxyketone characterized by a propan-2-one backbone substituted with a 2-fluoro-4-hydroxyphenyl group. The presence of both fluorine (electron-withdrawing) and hydroxyl (electron-donating) groups on the aromatic ring creates unique electronic effects, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

1-(2-fluoro-4-hydroxyphenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5,12H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHIBHMRLBRNON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-4-hydroxybenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2-fluoro-4-hydroxybenzoic acid.

Reduction: Formation of 1-(2-fluoro-4-hydroxyphenyl)propan-2-ol.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Fluoro-4-hydroxyphenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects : Fluorine at the ortho position (2-Fluoro) in the target compound enhances steric hindrance and electronic withdrawal compared to meta or para fluorine substitutions (e.g., 1-(4-Fluoro-3-methoxyphenyl)propan-2-one) . The hydroxyl group at the para position promotes hydrogen bonding, influencing solubility and crystallinity .

- Methyl branching (as in 2-methyl-1-butanone) may reduce conformational flexibility, affecting binding affinity in drug design .

Biological Activity

1-(2-Fluoro-4-hydroxyphenyl)propan-2-one, an aromatic ketone, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluoro group and a hydroxy group on the phenyl ring, which enhances its reactivity and interaction with biological targets. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11F1O2, with a molecular weight of approximately 182.19 g/mol. The presence of the hydroxy group allows for hydrogen bonding, which can enhance the compound's interaction with various biological molecules.

Antimicrobial Activity

Research has demonstrated that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown significant effectiveness against Gram-positive pathogens such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-(2-Hydroxyphenyl)propan-1-one | S. aureus | 0.25 µg/mL |

| This compound | E. faecalis | 0.5 µg/mL |

| 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | C. difficile | 0.125 µg/mL |

Anti-inflammatory Properties

The hydroxy group in the structure of this compound contributes to its potential anti-inflammatory properties. Studies suggest that compounds with similar functionalities can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX). The inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators .

Anticancer Activity

Recent investigations into the anticancer properties of related compounds have shown promising results. For example, certain derivatives have been tested against various cancer cell lines, including A549 (human lung cancer). These studies indicate that modifications in the structure can lead to enhanced cytotoxicity against cancer cells .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (lung cancer) | 15 |

| 3,5-Dichloro-2-hydroxyphenyl derivative | MCF7 (breast cancer) | 10 |

| Fluorinated benzimidazole derivative | HeLa (cervical cancer) | 12 |

Case Studies

A notable case study involved the evaluation of a related compound's neuroprotective effects in models of Alzheimer's disease. The study found that the compound exhibited a concentration-dependent protective effect against neurotoxicity induced by amyloid-beta peptides . This suggests that similar compounds could be explored for their potential therapeutic applications in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.